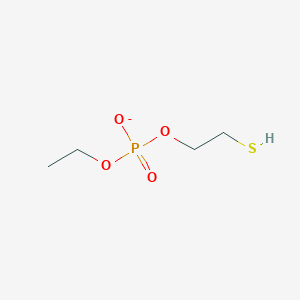

Ethyl 2-sulfanylethyl phosphate

Description

Properties

CAS No. |

126969-33-3 |

|---|---|

Molecular Formula |

C4H10O4PS- |

Molecular Weight |

185.16 g/mol |

IUPAC Name |

ethyl 2-sulfanylethyl phosphate |

InChI |

InChI=1S/C4H11O4PS/c1-2-7-9(5,6)8-3-4-10/h10H,2-4H2,1H3,(H,5,6)/p-1 |

InChI Key |

ZIURZTXFZLPRRR-UHFFFAOYSA-M |

Canonical SMILES |

CCOP(=O)([O-])OCCS |

Origin of Product |

United States |

Mechanistic Investigations of Reactivity and Transformation Pathways

Fundamental Mechanisms of Phospho Group Transfer Involving Thiolated Esters

The cleavage of the P-O bond in phosphate (B84403) esters by nucleophiles can proceed through several distinct, yet related, mechanistic pathways. thieme-connect.de These pathways are often depicted on a More O'Ferrall-Jencks diagram, which illustrates the continuum from associative to dissociative character based on the timing of bond formation and bond fission. frontiersin.orgnih.gov The specific path taken depends on factors such as the structure of the phosphate ester, the nature of the nucleophile, and the reaction conditions. thieme-connect.de For a thiolated ester like ethyl 2-sulfanylethyl phosphate, the terminal sulfhydryl group can potentially act as an intramolecular nucleophile, influencing the operative mechanism.

The associative, or addition-elimination (AN + DN), mechanism is a stepwise pathway characterized by the initial attack of a nucleophile on the phosphorus center. nih.govsquarespace.com This attack leads to the formation of a transient, high-energy pentacoordinate phosphorane intermediate, which typically possesses a trigonal bipyramidal geometry. researchgate.netucsd.eduacs.org This intermediate then breaks down in a subsequent step, expelling the leaving group to form the final product. nih.govresearchgate.net

The reaction can be generalized as:

Step 1 (Addition): Nucleophile attacks the phosphorus atom, forming a pentacoordinate intermediate.

Step 2 (Elimination): The leaving group is expelled from the intermediate.

The concerted pathway, denoted as ANDN or SN2-like, represents a middle ground between the associative and dissociative extremes. frontiersin.orgnih.gov In this mechanism, the bond to the incoming nucleophile forms concurrently with the cleavage of the bond to the leaving group. frontiersin.orgsquarespace.com The reaction proceeds through a single transition state without the formation of a stable intermediate. nih.govsquarespace.com

This mechanism is analogous to the well-known SN2 reaction at a carbon center. libretexts.org However, the geometry of the transition state at a phosphorus center is typically trigonal bipyramidal, with the nucleophile and the leaving group in the apical positions. nih.gov Theoretical studies using density functional theory (DFT) have been employed to distinguish between concerted and stepwise pathways, which can be challenging to differentiate through kinetic measurements alone. nih.govnih.gov For many phosphate esters, particularly dianions reacting with external nucleophiles, the mechanism is considered to be concerted, albeit with a transition state that can have either "loose" (more dissociative-like) or "tight" (more associative-like) character. frontiersin.orgnih.gov

The dissociative, or elimination-addition (DN + AN), pathway is a stepwise mechanism that begins with the rate-limiting cleavage of the bond to the leaving group. nih.govsquarespace.com This initial step generates a highly reactive, short-lived monomeric metaphosphate intermediate (PO3-). squarespace.comresearchgate.net This electrophilic species is then rapidly captured by a nucleophile, such as water or an alcohol, in a non-selective, fast second step. frontiersin.orgnih.gov

The key features of this mechanism are:

Step 1 (Dissociation): Rate-limiting expulsion of the leaving group to form a metaphosphate intermediate.

Step 2 (Addition): Fast attack of a nucleophile on the metaphosphate.

Evidence for a dissociative mechanism often comes from studies of phosphate monoester monoanions, where intramolecular proton transfer to the leaving group can facilitate its departure. squarespace.com The formation of a free, symmetrically solvated metaphosphate intermediate was supported by stereochemical studies showing complete racemization at a chiral phosphorus center. nih.gov This pathway is generally favored for substrates with very good leaving groups and in solvents that are less polar than water. frontiersin.orgnih.gov For example, the hydrolysis of p-nitrophenyl phosphate dianion is believed to proceed through a dissociative-like (loose, concerted) transition state in water, but can shift towards a more dissociative mechanism in less polar solvents. frontiersin.orgnih.gov

| Mechanistic Pathway | Description | Key Feature | Intermediate/Transition State | Typical Substrates |

| Associative (AN + DN) | Stepwise: Nucleophilic addition followed by elimination. nih.govsquarespace.com | Formation of a distinct intermediate. nih.gov | Pentacoordinate phosphorane intermediate. researchgate.netucsd.edu | Phosphate triesters, systems forming stable cyclic intermediates. thieme-connect.deacs.orgusp.br |

| Concerted (ANDN) | Single step: Simultaneous bond formation and breaking. frontiersin.orgsquarespace.com | No intermediate formed. squarespace.com | Single trigonal bipyramidal transition state. nih.gov | Phosphate diester anions, dianions with external nucleophiles. frontiersin.orgacs.org |

| Dissociative (DN + AN) | Stepwise: Leaving group departure followed by nucleophilic attack. nih.govsquarespace.com | Formation of a reactive intermediate. nih.gov | Monomeric metaphosphate intermediate. squarespace.comresearchgate.net | Monoester monoanions, substrates with good leaving groups. squarespace.comnih.gov |

Thiolysis and Hydrolysis Reaction Kinetics and Thermodynamics

The rates and thermodynamics of reactions involving this compound are governed by the nature of the nucleophile and the surrounding solvent environment. Both hydrolysis (attack by water) and thiolysis (attack by a thiol) are possible transformation pathways, with the added complexity of a potential intramolecular reaction involving the compound's own thiol group.

The nucleophilicity of thiols towards phosphorus centers is a critical factor in the reactivity of compounds like this compound. In general, thiolate anions are considered soft nucleophiles. nih.gov While they are highly reactive in SN2 reactions at carbon, their reactivity toward the harder electrophilic phosphorus center of a phosphate ester is significantly lower, especially in aqueous solution. usp.brnih.gov

Computational and experimental studies have shown that the thiolysis of phosphate esters is often much slower than the corresponding alcoholysis or hydrolysis. usp.br For example, one study concluded that the intramolecular thiolysis of a thionucleotide was 107 times slower than the analogous alcoholysis reaction in water. usp.br This lower reactivity is attributed to factors including the weaker bond formed between sulfur and phosphorus compared to oxygen and phosphorus.

However, the presence of the thiol group within the this compound molecule itself opens the possibility for an intramolecular nucleophilic attack on the phosphorus center. Such intramolecular reactions are often kinetically favored over their intermolecular counterparts. Studies on analogous hydroxyalkyl phosphate esters show that they undergo facile cyclization, with the hydroxyl group attacking the phosphorus to form a cyclic intermediate. nih.gov By analogy, the thiol group in this compound could attack the phosphorus atom, leading to P-O bond cleavage and the formation of a cyclic thiophosphate ester intermediate. The rate of such a reaction would be highly dependent on the proximity of the thiol group to the phosphorus center.

The choice of solvent can have a profound impact on both the rate and the mechanism of phosphoryl transfer reactions. frontiersin.orgiupac.org These effects arise from the differential solvation of the ground state (reactants) versus the transition state. frontiersin.orgnih.gov

For phosphate ester hydrolysis, moving from water to less polar or dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN) can lead to dramatic rate accelerations, sometimes by factors of 106 to 107. frontiersin.orgnih.gov This acceleration is primarily an enthalpic effect, where the solvent mixture better solvates the transition state, which has a more dispersed charge, compared to the highly charged ground state dianion. nih.gov

| Solvent System | Reactant | Observed Rate Change (Relative to Water) | Thermodynamic Origin | Reference |

| >95% aq. DMSO | p-Nitrophenyl Phosphate Dianion | ~106–107 fold increase | Lower enthalpy of activation (ΔH‡) | frontiersin.orgnih.gov |

| MeCN with 0.02 M Water | p-Nitrophenyl Phosphate Dianion | >106 fold increase | Entropic in origin | frontiersin.org |

| tert-Butyl Alcohol | Phosphate Monoester Monoanion | 14-fold decrease | Increased activation enthalpy | frontiersin.org |

| tert-Butyl Alcohol | Phosphate Monoester Dianion | 1.8 x 105 fold decrease | Change in mechanism (ANDN to DN + AN) | frontiersin.org |

Furthermore, a change in solvent can alter the reaction mechanism itself. frontiersin.org For instance, the solvolysis of a phosphate monoester dianion proceeds via a concerted (ANDN) mechanism in water, but shifts to a dissociative (DN + AN) pathway involving a metaphosphate intermediate in the much less polar tert-butyl alcohol. frontiersin.org This shift is evidenced by a significant change in the entropy of activation. frontiersin.org Therefore, the reaction kinetics and mechanistic profile of this compound in various environments would be strongly influenced by the solvent's ability to solvate the charged phosphate group and the transition state structures of the competing pathways.

pH Dependence of Phosphate Ester Reactivity and Stability

The reactivity and stability of phosphate esters, including this compound, are significantly influenced by the pH of the surrounding medium. The rate of hydrolysis, a primary degradation pathway, is subject to catalysis by both acid and base. rsc.org Generally, the hydrolysis of phosphate esters follows pseudo-first-order kinetics. science.gov The stability of these esters is often greatest in near-neutral conditions and decreases in acidic or alkaline environments.

Studies on various organophosphate triesters have demonstrated that their stability can be pH-dependent. For instance, an investigation of 16 different organophosphate triesters revealed that while many were stable at pH 7 and 9, significant degradation was observed for several of them as the pH increased to 11 and 13. nih.gov At a highly basic pH of 13, most of the studied triesters degraded, with half-lives varying from minutes to days. nih.gov The stability of these compounds was found to be influenced by the nature of the substituent groups, with alkyl-substituted esters being more stable than aryl- or chlorinated alkyl-substituted esters under basic conditions. nih.gov

The hydrolysis of phosphate esters can proceed through different mechanisms depending on the pH. In acidic solutions, the reaction can be catalyzed by hydronium ions. science.gov Under alkaline conditions, the hydroxide (B78521) anion is a potent catalyst for hydrolysis, often proving to be significantly more effective than the hydronium cation. rsc.orgscience.gov The rate of hydrolysis is also affected by the protonation state of the molecule, which is in turn dependent on the pKa of any ionizable groups and the pH of the solution. science.gov For phosphate monoesters, a rate maximum is often observed around pH 4. frontiersin.org The reactivity of phosphate monoester dianions versus their corresponding monoanions is dependent on the leaving group's pKa, with an intersection of reactivity observed around a pKa of 5.5 at 39°C. frontiersin.org

The general trend for the pH-dependent hydrolysis of a selection of organophosphate esters is illustrated in the table below.

Table 1: pH-Dependent Hydrolysis of Selected Organophosphate Esters

| Compound | pH | Temperature (°C) | Half-life | Reference |

|---|---|---|---|---|

| Triphenyl phosphate | 13 | 20 | 0.0053 days | nih.gov |

| Tripropyl phosphate | 13 | 20 | 47 days | nih.gov |

| Fenoxaprop-ethyl | < 4.6 | Ambient | Rapid nonenzymatic hydrolysis | usda.gov |

Rearrangement Reactions Involving Organophosphorus Sulfur Compounds

Organophosphorus compounds containing sulfur atoms are known to undergo various rearrangement reactions, which can significantly alter their chemical structure and properties. These isomerizations are often driven by the relative thermodynamic stabilities of the initial and rearranged products.

Exploration of Phosphonate-Phosphate Rearrangements and Analogous Isomerizations

A well-documented isomerization in organophosphorus chemistry is the phosphonate-phosphate rearrangement. This process typically involves the migration of a phosphoryl group from a carbon atom to a heteroatom, such as oxygen, or the reverse. acs.orgrsc.org The driving force for the forward rearrangement (phosphate to phosphonate) is often the formation of a more stable heteroatom-lithium bond compared to a carbon-lithium bond when strong bases are used. acs.org Conversely, the reverse reaction (α-hydroxyphosphonate to phosphate) is favored by the significantly higher bond energy of the P–O bond compared to the P–C bond. rsc.org

A prominent rearrangement specific to organophosphorus sulfur compounds is the thiono-thiolo isomerization. tandfonline.combibliotekanauki.pl This reaction involves the conversion of a compound with a P=S (thiono) bond to its isomer containing a P-S-R (thiolo) linkage. This isomerization can occur in organothiophosphates and is often influenced by factors such as temperature and the solvent used. tandfonline.comannualreviews.org The reaction has been observed to follow first-order kinetics in several cases. tandfonline.com The thiono-thiolo rearrangement is not only a subject of mechanistic studies but is also utilized in chemical synthesis. tandfonline.com

The study of rearrangements in related organophosphorus compounds provides a framework for understanding the potential isomerization pathways for this compound. For example, the analogous phosphoramidate–phosphonate rearrangement has been shown to proceed with retention of configuration at the phosphorus atom and predominantly retention at the carbon atom. acs.org The table below summarizes key aspects of these rearrangement reactions.

Table 2: Characteristics of Rearrangement Reactions in Organophosphorus Compounds

| Rearrangement Type | Key Transformation | Driving Force / Conditions | Stereochemistry | Reference |

|---|---|---|---|---|

| Phosphonate-Phosphate | C-P(=O)(OR)₂ → C-O-P(=O)(OR)₂ | Strong bases (e.g., NaH, NaOEt) | Retention at phosphorus (in cyclic systems) | rsc.orgresearchgate.net |

| Phosphate-Phosphonate | C-O-P(=O)(OR)₂ → C-P(=O)(OR)₂ | Strong lithium bases (e.g., alkyllithiums) | Retention at carbon (except for X=S at benzylic position) | acs.org |

Advanced Characterization and Spectroscopic Analysis

Chromatographic Methodologies for Analysis, Separation, and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a key method for the analysis of non-volatile compounds like Ethyl 2-sulfanylethyl phosphate (B84403).

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of Ethyl 2-sulfanylethyl phosphate, a reversed-phase HPLC method would typically be employed.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar organic compounds.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used as the eluent. The gradient or isocratic composition of the mobile phase can be optimized to achieve good separation.

Detection: Since this compound lacks a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS). sigmaaldrich.comresearchgate.net

The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for quantitative analysis.

Interactive Data Table: Exemplary HPLC Method for Organophosphate Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B in 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | Mass Spectrometry (ESI+) |

| Expected Retention Time | 5-10 min (highly dependent on exact conditions) |

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) for Polar Phosphate Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical tool for the study of highly polar compounds, a category that includes phosphate metabolites. researchgate.net The HILIC separation mechanism is well-suited for molecules like this compound, which are difficult to retain on traditional reversed-phase chromatography columns. researchgate.net The technique typically involves partitioning the analytes between a water-enriched layer on the stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov

The successful analysis of polar phosphate metabolites using HILIC-MS/MS depends on several key parameters. Chromatographic separation is essential for distinguishing between isomeric and isobaric compounds that cannot be differentiated by mass spectrometry alone. nih.gov Method development often focuses on optimizing the mobile phase composition, including its ionic strength and pH, as well as the column temperature, to achieve the best separation and peak shape. nih.govwaters.com

Research has shown that for phosphorylated metabolites, using mobile phases with a pH around 9 can significantly improve peak sharpness, symmetry, and sensitivity. waters.com However, this requires stationary phases, such as those based on ethylene-bridged hybrid (BEH) particles, that are stable under high pH conditions. waters.com Furthermore, the use of systems with advanced surfaces designed to mitigate interactions with metal components can prevent the loss of phosphorylated analytes and enhance detection. waters.com The addition of trace amounts of phosphate (in the micromolar range) to the mobile phase or the sample itself has also been demonstrated to improve metabolome coverage, peak shapes, and signal intensity for a wide range of polar standards by modulating electrostatic interactions with the stationary phase. nih.gov

A developed HILIC-MS/MS method can allow for the quantification of numerous polar metabolites, including those involved in central carbon, amino acid, and nucleotide metabolism. nih.gov This comprehensive profiling capability makes it an invaluable technique for metabolomics and for understanding the biological or environmental presence of polar phosphate compounds. researchgate.netnih.gov

Elemental Analysis and Quantitative Determination Techniques

Determining the precise elemental composition of a compound is a fundamental aspect of its chemical characterization. For a molecule like this compound, quantifying the amounts of phosphorus and sulfur is of primary importance.

A variety of highly sensitive techniques are available for the quantification of phosphorus and sulfur in diverse and complex samples, including biological and environmental matrices.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands out as a leading technique due to its exceptional sensitivity. nih.govnih.gov It can be used to quantify total phosphorus and sulfur content, even at very low concentrations. nih.govnih.govresearchgate.net In biological analyses, the phosphorus and sulfur content can serve as internal normalizing factors, proportional to the amount of protein, phospholipids, and nucleic acids, which can reduce variability arising from sample size differences. nih.govresearchgate.net Coupling liquid chromatography, such as UPLC, to ICP-MS (LC-ICP-MS) allows for the specific detection and profiling of phosphorus- and sulfur-containing metabolites within a sample. nih.gov

A more advanced iteration, High Resolution Sector Field ICP-MS (ICP-SFMS), offers significant advantages. thermofisher.com By operating at a mass resolution of 4000, it can completely separate phosphorus (³¹P) and sulfur (³²S) analyte ions from polyatomic interferences that are commonly generated from organic mobile phases or the sample matrix itself. thermofisher.comnih.gov This high resolution ensures high specificity and leads to very low detection limits, making it possible to use gradient elution with organic solvents without compromising the analytical baseline. thermofisher.com This capability is particularly useful for the simultaneous speciation of both elements in a single chromatographic run. thermofisher.com

X-Ray Fluorescence (XRF) provides another instrumental approach. Monochromatic Wavelength Dispersive X-ray Fluorescence (MWDXRF) is a direct measurement technique that can determine total phosphorus concentration in matrices like hydrocarbons and water. xos.com Modern MWDXRF instruments can simultaneously measure both phosphorus and sulfur, using the sulfur signal to automatically correct for its potential interference on the phosphorus measurement, a common issue in samples with high sulfur content. xos.com

Elemental Analyzers based on combustion are also employed. These systems, such as the Flash EA 1112 CHNS analyzer, are used for the routine determination of carbon, hydrogen, nitrogen, and sulfur in organophosphorus compounds following their synthesis. nih.gov

The selection of a specific method depends on the required sensitivity, the nature of the sample matrix, and whether total elemental concentration or speciation information is needed. Below is a table summarizing the performance of some of these techniques.

Table 1: Performance of Selected Phosphorus and Sulfur Quantification Methods

| Analytical Technique | Analyte(s) | Limit of Quantification/Detection | Matrix | Source(s) |

|---|---|---|---|---|

| UPLC-ICP-MS | Phosphorus | 0.15 ng on column | Biological Extracts | nih.gov |

| UPLC-ICP-MS | Sulfur | 0.25 ng on column | Biological Extracts | nih.gov |

| HPLC-ICP-SFMS | Phosphorus | 0.06 to 0.19 ng/g (0.6 to 1.9 pg absolute) | Biomolecules | thermofisher.com |

| HPLC-ICP-SFMS | Sulfur | 1.3 to 1.9 ng/g (13 to 19 pg absolute) | Biomolecules | thermofisher.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| (MethoxyMethyl) diphenyl phosphine (B1218219) oxide | MDPO |

| 3-Bromopyruvate | 3-BrPy |

| Acetyl Coenzyme A | Acetyl CoA |

| Adenosine (B11128) monophosphate | AMP |

| Bathocuproinedisulfonic acid | BCS |

| Creatinine | |

| Deoxyribonucleotides | |

| Di-n-butyl phosphate | DBP |

| Diethyl methylphosphonate | DEMP |

| Dimethyl methylphosphonate | DMMP |

| This compound | |

| Ethylenediaminetetraacetic acid | EDTA |

| Flavin adenine (B156593) dinucleotide | FAD |

| Fructose 6-phosphate | F6P |

| Glucose 6-phosphate | G6P |

| Glutamine | |

| Glutathione disulfide | GSSG |

| Glyceraldehyde-3-phosphate | |

| Hippuric acid | |

| Isoleucine | |

| l-methionine | |

| Leucine | |

| Lysine | |

| Malic acid | |

| N-acetyl-dl-methionine | |

| Niacinamide | |

| N-diphenylphosphinyl-2,5-dimethyl-1H-pyrrol-1-amine | NDTPI |

| Octicizer | |

| Proline | |

| Ribose 5-phosphate | R5P |

| Tributylphosphine | TBP |

| Tris(2-chloroethyl) phosphate | TCEP |

| Tris(2-chloroisopropyl) phosphate | TCPP |

| Triethyl phosphate | TEP |

| Trimethyl phosphate | TMP |

| Triphenyl phosphate | TPP |

| Triphenylphosphine | TPP |

| Triphenyl phosphine oxide | TPPO |

| Triphenyl phosphine sulfide | TPPS |

| Valine |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties that govern the behavior of Ethyl 2-sulfanylethyl phosphate (B84403).

Density Functional Theory (DFT) has become a important method for studying organophosphorus and sulfur-containing compounds due to its balance of accuracy and computational cost. acs.orgacs.orgrsc.org DFT calculations allow for the optimization of molecular geometries and the prediction of various spectroscopic properties. For Ethyl 2-sulfanylethyl phosphate, DFT can be used to determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Studies on analogous phosphate esters have demonstrated that DFT functionals such as B3LYP, often paired with basis sets like 6-311+G(d,p), provide reliable geometric and electronic data. acs.orgnih.gov For organophosphorus compounds, specific functionals like MPWB1K and MPW1B95 have been benchmarked and shown to be highly accurate for calculating reaction energies. acs.org The presence of the sulfur atom, with its diffuse valence orbitals, necessitates the use of adequate basis sets that can properly describe its electronic structure.

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: This table is illustrative, based on typical values from DFT calculations on similar molecules.)

| Parameter | Predicted Value |

| P=O Bond Length | 1.48 Å |

| P-O (ester) Bond Length | 1.60 Å |

| P-O (ethyl) Bond Length | 1.62 Å |

| C-S Bond Length | 1.82 Å |

| S-H Bond Length | 1.34 Å |

| P-O-C Angle | 120.5° |

| C-S-H Angle | 96.2° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. wikipedia.orgaimspress.com

For this compound, the HOMO is expected to be localized on the sulfur atom, specifically the lone pairs, making the thiol group a likely site for electrophilic attack and oxidation. The LUMO is anticipated to be centered on the phosphorus atom, specifically the σ* anti-bonding orbitals of the P-O bonds, rendering it susceptible to nucleophilic attack. youtube.com This is a common feature in phosphate esters and is central to their hydrolysis mechanisms. youtube.com

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are representative and would be calculated using methods like DFT.)

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on sulfur lone pairs; indicates nucleophilic character. |

| LUMO | +1.2 | Centered on the P-O σ* orbitals; indicates electrophilic character of phosphorus. |

| HOMO-LUMO Gap | 9.7 eV | Suggests a relatively stable molecule, but with distinct reactive sites. |

The analysis of these frontier orbitals helps in predicting how this compound will interact with other molecules, such as biological nucleophiles or electrophiles. aimspress.comresearchgate.net

Non-covalent interactions (NCIs) are critical in determining the condensed-phase behavior and biological interactions of molecules. iisc.ac.innih.gov NCI analysis, a computational technique based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and halogen or chalcogen bonds. rsc.org

For this compound, the key NCIs would involve the phosphate oxygen atoms acting as hydrogen bond acceptors and the S-H group acting as a hydrogen bond donor. nih.govrsc.org The polarizable nature of the sulfur atom also allows it to participate in so-called σ-hole interactions, a form of chalcogen bonding, where it can interact favorably with nucleophilic regions of other molecules. iisc.ac.inacs.org These interactions are crucial for understanding how the molecule might bind to a protein active site or self-assemble. nih.gov

Modeling Reaction Pathways and Energetics of Phosphate Ester Transformations

Computational methods are also employed to map out the potential energy surfaces of chemical reactions, providing detailed mechanistic insights.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are highly effective for studying reaction mechanisms. acs.orgnih.gov For the transformation of phosphate esters like this compound, these methods can be used to locate and characterize the structures of transition states and any intermediates along a reaction coordinate. acs.orgacs.org

A primary reaction of interest for this molecule is its hydrolysis. Computational studies on similar phosphate esters have explored both associative and dissociative mechanisms for nucleophilic substitution at the phosphorus center. acs.org In an associative mechanism, the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the phosphorus atom to form a pentacoordinate intermediate or transition state. libretexts.org Ab initio calculations can determine the activation energy barrier for this process, which is the energy difference between the reactants and the transition state.

Reactions in biological systems and in many laboratory settings occur in solution. The solvent can have a profound effect on reaction rates and mechanisms. researchgate.net Computational solvation models are therefore essential for obtaining a realistic picture of reactivity. pyscf.orgyoutube.com

These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a given dielectric constant (a polarizable continuum model, or PCM). acs.orgpyscf.orgacs.org For reactions involving charged species, such as the hydrolysis of a phosphate ester under basic conditions, implicit solvation models are crucial for stabilizing the charged transition states and intermediates, thereby providing more accurate activation and reaction energies. acs.org The choice of solvation model can significantly impact the calculated energetics of phosphate ester transformations. acs.orgacs.org

Prediction of Kinetic and Thermodynamic Parameters for Thiol-Phosphate Interactions

Theoretical and computational chemistry provide powerful tools for predicting the kinetic and thermodynamic parameters of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For thiol-phosphate interactions, such as those that could be modeled for this compound, computational approaches like ab initio calculations and Density Functional Theory (DFT) are employed to elucidate reaction mechanisms and energetics. acs.orgresearchgate.net

Studies on analogous systems, such as the reaction of thiols with phosphate esters, have utilized these methods to determine key parameters. For instance, ab initio calculations on the thiolysis and alcoholysis of various phosphate esters have shown that reactions can proceed through either associative or dissociative mechanisms. The preferred pathway and its energetic profile are influenced by factors such as the basicity of the nucleophilic attacking group and the nature of the leaving group. acs.org Computational models can predict the activation energies and reaction enthalpies for these pathways, indicating the kinetic feasibility and thermodynamic favorability of the reaction. For example, theoretical investigations into the unimolecular and bimolecular dissociation of related ether compounds have successfully calculated activation barriers and reaction energies for various potential pathways using DFT functionals like B3LYP and ωB97XD. researchgate.netekb.eg

While specific computational studies on the kinetic and thermodynamic parameters of this compound are not readily found in the surveyed literature, the principles from related investigations are directly applicable. A theoretical study would likely involve mapping the potential energy surface for the interaction between the thiol group and the phosphate moiety. This would allow for the determination of transition state structures, which are critical for calculating activation energies (kinetics), and the relative energies of reactants and products, which define the thermodynamics of the reaction.

The following table illustrates the type of data that can be generated from such computational studies, based on findings for related reactions.

| Reaction Parameter | Description | Typical Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate the thiol-phosphate reaction. A lower value indicates a faster reaction rate. | DFT, Ab initio calculations |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. A negative value indicates an exothermic reaction. | DFT, Ab initio calculations |

| Gibbs Free Energy (ΔG) | The overall energy change of the reaction, considering both enthalpy and entropy. A negative value indicates a spontaneous reaction. | DFT, Ab initio calculations |

| Rate Constants (k) | A quantitative measure of the rate of a chemical reaction, which can be derived from the activation energy. | Transition State Theory with DFT/Ab initio inputs |

It is important to note that environmental conditions, such as the presence of a solvent or catalyst, can significantly alter these parameters. Theoretical models can account for these effects, for example, through the use of implicit or explicit solvent models in the calculations. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions (If Applicable to Related Structures)

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the conformational landscape of flexible molecules and their interactions with the surrounding environment. nih.govnih.gov While specific MD studies on this compound are not available, the methodology is widely applied to similar organophosphate compounds, providing a clear framework for how such an analysis would be conducted. johnshopkins.edu

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. This allows for the sampling of a vast number of conformations, providing insights into the molecule's flexibility, preferred shapes, and interactions. For a molecule like this compound, key areas of conformational flexibility would include the rotation around the C-C, C-S, S-P, and P-O bonds.

Studies on related molecules, such as o-phosphorylcholine and o-phosphorylethanolamine, have used MD simulations to understand the influence of the solvent on their conformational preferences. johnshopkins.edu For instance, it was found that in a vacuum, the gauche conformation is favored due to intramolecular electrostatic interactions. However, in an aqueous environment, the trans conformation becomes stabilized. johnshopkins.edu This highlights the critical role of the solvent in determining the conformational equilibrium of flexible phosphate-containing molecules.

The results of MD simulations can be analyzed to generate a potential of mean force (PMF) along specific dihedral angles, which quantifies the free energy associated with different conformations. The minima on the PMF profile correspond to the most stable conformations.

Below is an illustrative table of conformational states and their relative energies for a hypothetical flexible organophosphate in different environments, based on findings for related molecules. johnshopkins.edu

| Dihedral Angle | Conformation | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) |

| O-C-C-S | gauche | 0.0 | +1.2 |

| O-C-C-S | trans | +2.5 | 0.0 |

Furthermore, MD simulations can be used to study intermolecular interactions, such as the formation of hydrogen bonds with solvent molecules or interactions with other solutes or biological macromolecules. nih.gov By analyzing the trajectories from an MD simulation, one can determine the average number and lifetime of these interactions, providing a detailed picture of the molecule's behavior at the atomic level. These simulations are powerful tools for understanding how molecules like this compound might behave in different chemical or biological contexts. wiley.combiorxiv.org

Advanced Research Applications and Chemical Perspectives

Applications in Materials Science and Engineering

The unique combination of phosphorus and sulfur within the same molecular structure suggests potential for Ethyl 2-sulfanylethyl phosphate (B84403) in various materials science applications. However, the extent of its utilization varies across different areas.

Role as Flame Retardants in Polymeric Systems

While organophosphorus and sulfur-containing compounds are classes of chemicals known for their flame retardant properties, specific research detailing the application of Ethyl 2-sulfanylethyl phosphate for this purpose is not prominent in the available scientific literature.

Contributions to Lubricant Formulations and Tribological Properties

Compounds containing both phosphorus and sulfur are a cornerstone of anti-wear and extreme pressure (EP) additives in lubricant formulations. Although direct tribological studies focusing specifically on this compound are not detailed in the provided research, the well-established mechanism for P-S additives provides a strong framework for its expected function.

These additives operate by reacting with metal surfaces under the high pressure and temperature conditions found at asperity contacts. This tribochemical reaction forms a durable, protective surface film, often described as a glassy iron polyphosphate layer integrated with iron sulfides. This film possesses a lower shear strength than the base metal, preventing direct metal-to-metal contact, thereby reducing friction and mitigating wear.

Research on analogous P-S compounds demonstrates their effectiveness. The synergy between phosphorus and sulfur components is crucial; phosphates contribute to the formation of a resilient polyphosphate matrix, while sulfides enhance the film's performance under extreme pressure. Studies on various phosphate and sulfur additives show that their molecular structure, polarity, and the reactivity of the sulfur component significantly influence their tribological performance. For instance, additives with higher polarity may adsorb more readily onto metal surfaces, offering better friction reduction at lower loads, while those with more active sulfur content can provide superior anti-wear properties under high-load conditions. google.comuliege.be The formation of these protective layers has been confirmed through surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS), which identifies species such as FePO₄, polyphosphates, and iron sulfides (FeS, FeS₂) on worn surfaces. uliege.be

Table 1: Representative Tribological Performance of P-S Additives This table illustrates the typical performance improvements seen with phosphorus-sulfur additives in lubricant formulations. Data is representative of the class of compounds, not specific to this compound.

| Additive System | Load Condition | Reduction in Wear Scar Diameter (WSD) | Friction Film Thickness |

| Base Oil + P-S Additive 1 | High Load | Significant Improvement | ~83 nm uliege.be |

| Base Oil + P-S Additive 2 | Low Load | Superior to Additive 1 | ~24 nm uliege.be |

Utilization in Polymer Chemistry and Modification (e.g., as surfactants, brighteners)

The application of this compound as a surfactant or brightener in polymer chemistry is not substantially documented in available research. While molecules with phosphate (hydrophilic) and alkyl (hydrophobic) portions can exhibit surface-active properties, and thioether groups can be found in various functional materials, the specific use of this compound in these roles is not a focus of current literature. sbmu.ac.irsbmu.ac.irresearchgate.netresearchgate.net

Strategic Intermediates in Complex Chemical Synthesis

The true significance of the this compound structural motif is most evident in the field of advanced chemical synthesis, particularly in the assembly of complex biomolecules.

Use as Latent Thioesters or Acyl Donors in Chemical Peptide/Protein Ligation (e.g., bis(2-sulfanylethyl) amido chemistry)

The core structure related to this compound is central to the development of bis(2-sulfanylethyl)amido (SEA) chemistry, a powerful tool for the chemical synthesis of proteins. acs.org In this strategy, a C-terminal SEA group on a peptide serves as a "latent" or protected thioester. uliege.benih.gov

Native Chemical Ligation (NCL) is a premier method for assembling large proteins from smaller, unprotected peptide fragments. nih.gov The classic reaction requires a peptide with a C-terminal thioester and another with an N-terminal cysteine. The SEA group provides a stable, thioester-compatible surrogate that can be prepared using standard solid-phase peptide synthesis (SPPS) methods. acs.orgresearchgate.net

The SEA amide exists in equilibrium with its active S-thioester form through a pH-dependent N,S-acyl shift. researchgate.net In the presence of an N-terminal cysteine peptide, the active thioester intermediate undergoes ligation to form a native peptide bond. acs.org This approach has several advantages:

Stability: SEA peptides are more stable than traditional thioesters, simplifying handling and purification.

One-Pot Synthesis: The latent nature of the SEA group allows for sequential, multi-segment ligation strategies in a single reaction vessel. chemrxiv.org A protein can be assembled in an N-to-C direction by controlling the activation of different SEA groups. nih.gov

Improved Ligation Efficiency: In certain challenging ligations, such as at proline residues, SEA chemistry has been shown to minimize the formation of deletion side-products that can occur with standard thioesters. acs.org

Table 2: Key Features of bis(2-sulfanylethyl)amido (SEA) Ligation

| Feature | Description | Reference |

| Functionality | Latent thioester surrogate for Native Chemical Ligation (NCL). | uliege.benih.gov |

| Activation | pH-controlled N,S-acyl shift to form the active thioester intermediate. | researchgate.net |

| Key Advantage | Enables one-pot, multi-segment protein synthesis and reduces side reactions. | chemrxiv.orgacs.org |

| Application | Synthesis of complex linear, cyclic, and branched peptides and proteins. | uliege.be |

Development of Novel Chemical Reagents and Synthetic Methodologies

The foundational principles of SEA chemistry have spurred the development of novel reagents and more sophisticated synthetic strategies. The creation of a solid support resin featuring the bis(2-sulfanylethyl)amino moiety allows for the direct and straightforward synthesis of C-terminal SEA peptides using standard automated protocols. acs.org

Furthermore, the core concept has been extended to create even more reactive systems. By replacing the sulfur atoms with selenium, researchers developed bis(2-selanylethyl)amido (SeEA) peptides. nih.gov These selenium-based analogues function similarly but exhibit significantly faster ligation kinetics due to the nature of the N,Se-acyl shift. nih.gov This difference in reactivity between SEA and SeEA groups has been exploited to design kinetically controlled assembly processes, where different peptide fragments can be joined in a programmed sequence within the same reaction mixture. nih.gov This methodology has enabled the total synthesis of large and complex proteins, such as the 180-amino acid NK1 domain, showcasing the power of this chemical platform. nih.gov

The development of these SEA and SeEA systems represents a significant methodological advancement, providing chemists with a versatile and controllable toolbox for assembling proteins that are difficult to access through traditional biological or chemical means. nih.govmdpi.com

Information Deficit Precludes Article Generation on "this compound"

A comprehensive search for the chemical compound "this compound" has yielded no specific scientific data, research findings, or established analytical methods. This absence of foundational information makes it impossible to construct the requested detailed article focusing on its advanced research applications and environmental monitoring.

Initial and subsequent in-depth searches failed to locate any registered compound with the specific name "this compound" in chemical databases or the broader scientific literature. While information is available for structurally related compounds such as "Ethylphosphate," "Triethyl phosphate," and even "Ethyl 1-sulfanylethyl hydrogen phosphate," these are distinct chemical entities with different properties and potential applications.

The user's request stipulated a strict adherence to an outline centered on the development of analytical methods for environmental monitoring of "this compound," including novel detection approaches and method validation. Without any existing research on this specific compound, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the creation of a scientifically sound and informative article as per the provided instructions is not feasible due to the fundamental lack of data on the subject compound, "this compound."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.